molecular formula C17H18Cl2N2O2S B2943771 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE CAS No. 524039-68-7

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

Cat. No.: B2943771
CAS No.: 524039-68-7
M. Wt: 385.3
InChI Key: SGJVPEWOHRKRTG-UHFFFAOYSA-N
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Description

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a dichlorobenzene sulfonyl group and a methylphenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or under reflux conditions.

Chemical Reactions Analysis

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride group.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Scientific Research Applications

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE can be compared with other sulfonyl piperazine compounds, such as:

    1-(4-METHYLBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE: Similar structure but with a methyl group instead of dichloro groups.

    1-(4-CHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE: Contains a single chlorine atom instead of two.

    1-(BENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE: Lacks the chlorine atoms, making it less reactive.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-2-4-14(5-3-13)20-8-10-21(11-9-20)24(22,23)15-6-7-16(18)17(19)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJVPEWOHRKRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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